

chemical structure and properties of Fluorofolin

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Compound of Interest

Compound Name: *Fluorofolin*

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Fluorofolin: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorofolin is a novel dihydrofolate reductase (DHFR) inhibitor with potent antibacterial activity, particularly against the opportunistic pathogen *Pseudomonas aeruginosa*. This document provides a comprehensive technical overview of **Fluorofolin**'s chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. The information is intended to support further research and development of this promising antibiotic candidate.

Chemical Structure and Properties

Fluorofolin, systematically named 7-((2-fluoropyridin-4-yl)methyl)-7H-pyrrolo[3,2-f]quinazoline-1,3-diamine, is a pyrroloquinazolinediamine derivative.^[1] Its chemical and physical properties are summarized below.

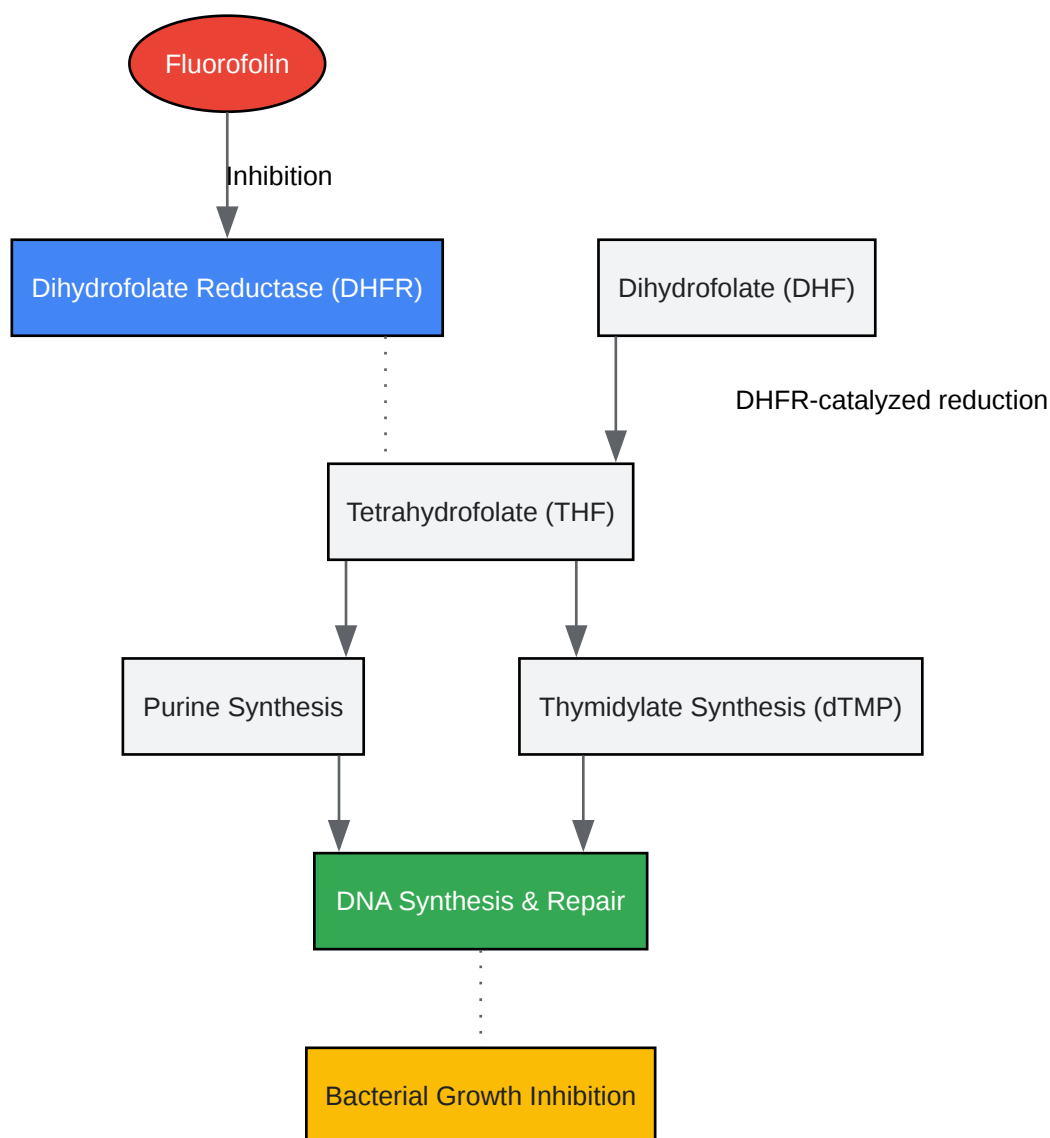
Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₃ FN ₆	[2]
Molecular Weight	308.31 g/mol	[2][3]
CAS Number	2757070-32-7	[2][3][4]
Appearance	Solid	[5]
Solubility	Soluble in DMSO (10 mM)	[5]
SMILES	<chem>Nc1nc(N)nc2c1c(ccn3Cc4ccc(F)nc4)c3cc2</chem>	[3]

Mechanism of Action

Fluorofolin functions as a potent inhibitor of dihydrofolate reductase (DHFR), a crucial enzyme in the folate metabolic pathway.[2][3][4] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. By inhibiting DHFR, **Fluorofolin** disrupts DNA synthesis and repair, leading to a bacteriostatic effect.[1]

Signaling Pathway: DHFR Inhibition

The inhibition of DHFR by **Fluorofolin** leads to a cascade of downstream effects, ultimately halting bacterial growth.



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Caption: DHFR Inhibition Pathway of **Fluorofolin**.

In Vitro Activity

Fluorofolin demonstrates significant inhibitory activity against DHFR from both bacterial and human sources, with a modest selectivity for the bacterial enzyme. It also shows potent activity against various strains of *P. aeruginosa*.

Assay	Organism/Target	Result (IC ₅₀ /MIC)	Reference
DHFR Inhibition (IC ₅₀)	E. coli DHFR (FolA)	2.5 ± 1.1 nM	[1] [6]
DHFR Inhibition (IC ₅₀)	Human DHFR	14.0 ± 4 nM	[1] [6]
Minimum Inhibitory Concentration (MIC)	P. aeruginosa PA14	3.1 µg/mL	[3] [4]
Minimum Inhibitory Concentration (MIC)	P. aeruginosa PA01	<50 µg/mL	[5]
Minimum Inhibitory Concentration (MIC)	P. aeruginosa ATTC 27853	<50 µg/mL	[5]

Pharmacokinetics

In vivo studies in mice have provided initial pharmacokinetic data for **Fluorofolin** following oral administration.

Parameter	Value	Reference
Plasma Protein Binding	71.7%	[1] [3]
Peak Plasma Concentration (C _{max})	4.0 µg/mL	[1] [3]
Half-life (t _{1/2})	12.1 hours	[1] [3]

Experimental Protocols

The following sections detail generalized protocols for key experiments relevant to the study of **Fluorofolin**. These protocols are based on established methodologies and should be adapted as needed.

DHFR Inhibition Assay

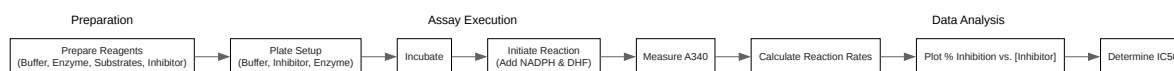
This colorimetric assay measures the decrease in absorbance at 340 nm resulting from the DHFR-catalyzed oxidation of NADPH.

Materials:

- 96-well clear flat-bottom plate
- Multi-well spectrophotometer
- DHFR Assay Buffer
- Purified DHFR enzyme (e.g., from *E. coli*)
- Dihydrofolate (DHF) substrate
- NADPH
- **Fluorofolin** (or other test inhibitors)

Procedure:

- Reagent Preparation: Prepare solutions of DHFR, DHF, NADPH, and **Fluorofolin** in DHFR Assay Buffer at desired concentrations.
- Assay Setup: In a 96-well plate, add the following to each well:
 - DHFR Assay Buffer
 - **Fluorofolin** at various concentrations (or vehicle control)
 - DHFR enzyme solution
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).
- Reaction Initiation: Add NADPH and DHF substrate solution to each well to start the reaction.
- Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals for a set period.
- Data Analysis: Calculate the rate of NADPH consumption (decrease in A_{340}) for each concentration of **Fluorofolin**. Determine the IC_{50} value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.



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Caption: DHFR Inhibition Assay Workflow.

Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.^{[2][4]}

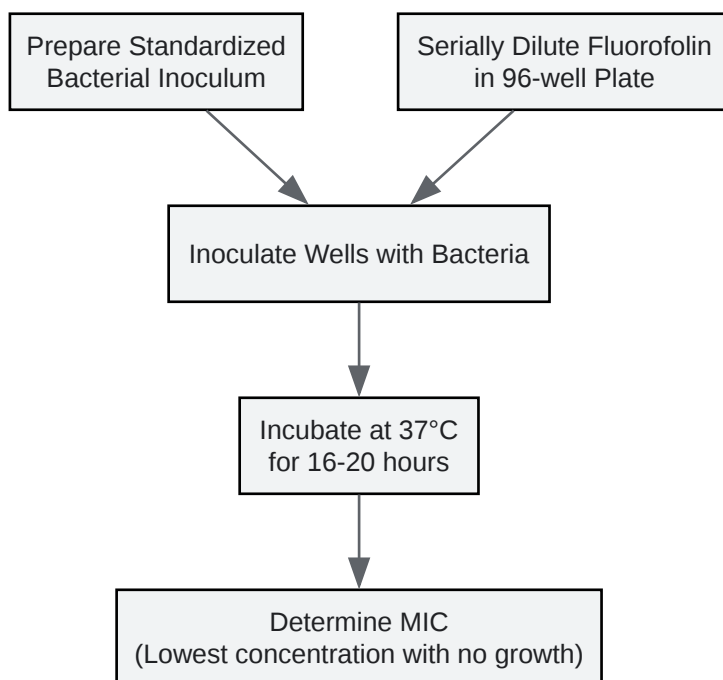
Materials:

- 96-well microtiter plates
- Bacterial culture (e.g., *P. aeruginosa*)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- **Fluorofolin** stock solution
- Spectrophotometer or plate reader

Procedure:

- Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 5×10^5 CFU/mL) in CAMHB.
- Serial Dilution: Perform a two-fold serial dilution of **Fluorofolin** in CAMHB across the wells of a 96-well plate.
- Inoculation: Add the bacterial inoculum to each well containing the diluted **Fluorofolin**. Include a positive control (bacteria, no drug) and a negative control (broth only).

- Incubation: Incubate the plate at 37°C for 16-20 hours.
- MIC Determination: The MIC is the lowest concentration of **Fluorofolin** at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).



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Caption: MIC Assay Workflow.

In Vivo Pharmacokinetics in Mice

This protocol outlines a general procedure for assessing the pharmacokinetic profile of an orally administered compound in mice.

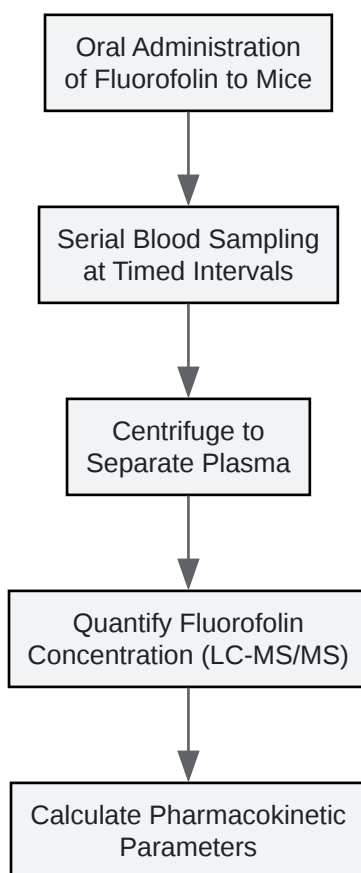
Materials:

- Male mice (e.g., FVB strain)
- **Fluorofolin** formulation for oral gavage
- Blood collection supplies (e.g., heparinized capillary tubes)

- Centrifuge
- Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

- Dosing: Administer a single dose of **Fluorofolin** to a cohort of mice via oral gavage.
- Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.
- Sample Analysis: Quantify the concentration of **Fluorofolin** in the plasma samples using a validated analytical method like LC-MS/MS.
- Pharmacokinetic Analysis: Plot the plasma concentration of **Fluorofolin** versus time and calculate key pharmacokinetic parameters such as C_{\max} , T_{\max} , AUC, and $t_{1/2}$.



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Caption: In Vivo Pharmacokinetics Workflow.

Conclusion

Fluorofolin is a promising antibacterial agent with a well-defined mechanism of action and favorable preliminary pharmacokinetic properties. Its potent activity against *P. aeruginosa* makes it a valuable candidate for further investigation in the fight against antibiotic-resistant infections. The information and protocols provided in this guide are intended to facilitate continued research and development of **Fluorofolin** and related compounds.

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